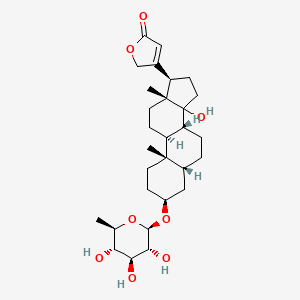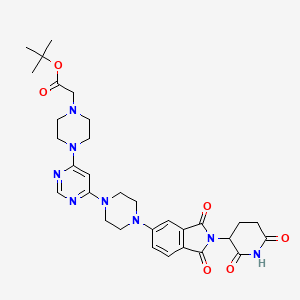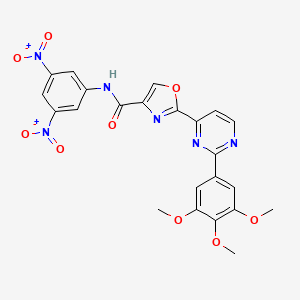
Egfr WT/T790M-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr WT/T790M-IN-1 is a dual inhibitor targeting both the wild-type and T790M mutant forms of the epidermal growth factor receptor (EGFR). This compound is particularly significant in the context of non-small cell lung cancer (NSCLC), where mutations in the EGFR gene, such as T790M, are known to confer resistance to first- and second-generation tyrosine kinase inhibitors (TKIs) .
Méthodes De Préparation
The synthesis of Egfr WT/T790M-IN-1 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. Specific synthetic routes and reaction conditions are often proprietary and detailed in scientific literature. Industrial production methods typically involve optimization of these synthetic routes to ensure high yield and purity .
Analyse Des Réactions Chimiques
Egfr WT/T790M-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s stability and reactivity.
Applications De Recherche Scientifique
Egfr WT/T790M-IN-1 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of EGFR and its mutants.
Biology: Helps in understanding the signaling pathways involving EGFR and its role in cell proliferation and survival.
Medicine: Investigated for its potential in overcoming resistance in NSCLC patients who have developed the T790M mutation.
Industry: Utilized in the development of new therapeutic agents targeting EGFR mutations
Mécanisme D'action
Egfr WT/T790M-IN-1 exerts its effects by binding to the ATP-binding site of the EGFR, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately leading to the suppression of cell proliferation and induction of apoptosis. The compound is effective against both the wild-type and T790M mutant forms of EGFR, making it a valuable tool in overcoming resistance to earlier-generation TKIs .
Comparaison Avec Des Composés Similaires
Egfr WT/T790M-IN-1 is unique in its dual inhibition of both wild-type and T790M mutant EGFR. Similar compounds include:
Osimertinib: A third-generation TKI that selectively inhibits T790M mutant EGFR.
Afatinib: A second-generation TKI that targets both wild-type and mutant EGFR but is less effective against T790M.
Gefitinib and Erlotinib: First-generation TKIs that are effective against wild-type EGFR but not against T790M mutants
This compound stands out due to its ability to target both forms of EGFR, providing a broader spectrum of activity and potential therapeutic benefits.
Propriétés
Formule moléculaire |
C23H18N6O9 |
|---|---|
Poids moléculaire |
522.4 g/mol |
Nom IUPAC |
N-(3,5-dinitrophenyl)-2-[2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl]-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C23H18N6O9/c1-35-18-6-12(7-19(36-2)20(18)37-3)21-24-5-4-16(26-21)23-27-17(11-38-23)22(30)25-13-8-14(28(31)32)10-15(9-13)29(33)34/h4-11H,1-3H3,(H,25,30) |
Clé InChI |
PQRCJFXEOCWONW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=NC=CC(=N2)C3=NC(=CO3)C(=O)NC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



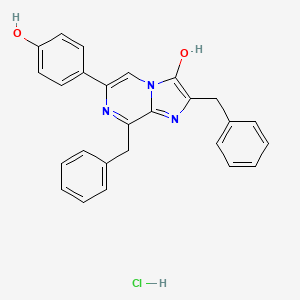
![(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12367098.png)
![5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B12367100.png)
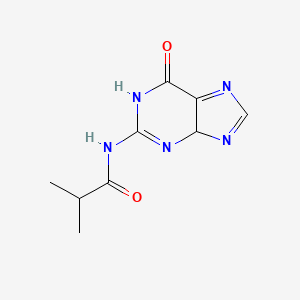





![1-(2-Chlorophenothiazin-10-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B12367162.png)
![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)
